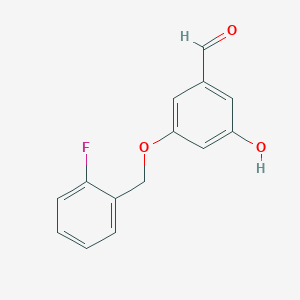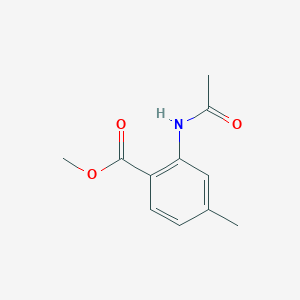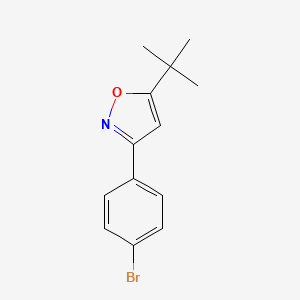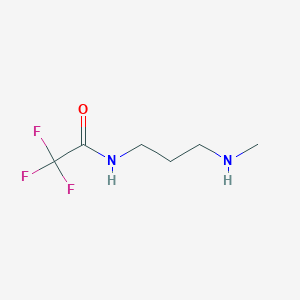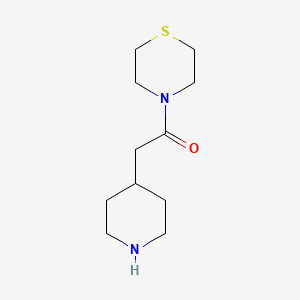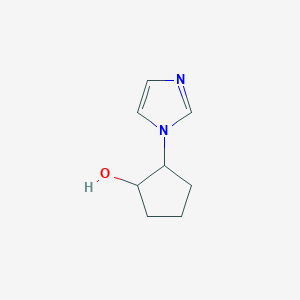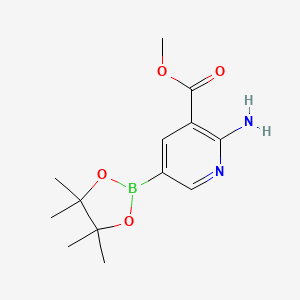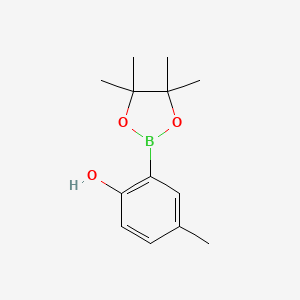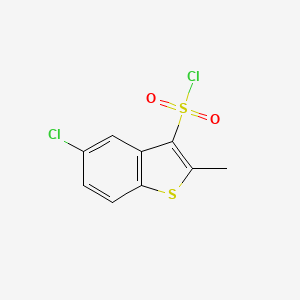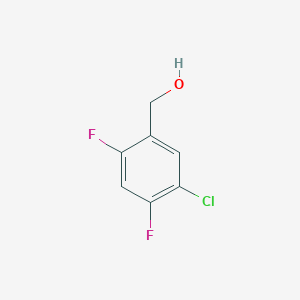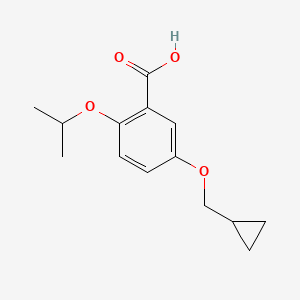
5-(Cyclopropylmethoxy)-2-isopropoxybenzoic acid
Vue d'ensemble
Description
5-(Cyclopropylmethoxy)-2-isopropoxybenzoic acid (5-CPMIPB) is an organic compound derived from the cyclopropyl group, an isopropoxy group, and a benzoic acid group. It is a relatively new compound that has recently been studied for its potential applications in the medical and scientific fields. 5-CPMIPB has been found to have several unique properties that make it a promising candidate for use in the laboratory and in medical research.
Applications De Recherche Scientifique
5-(Cyclopropylmethoxy)-2-isopropoxybenzoic acid has several potential applications in the medical and scientific fields. It has been studied for its potential to inhibit the growth of certain types of cancer cells, as well as its potential to act as an antioxidant. In addition, 5-(Cyclopropylmethoxy)-2-isopropoxybenzoic acid has also been studied for its potential to act as an anti-inflammatory agent and to reduce the risk of cardiovascular diseases. It has also been studied for its potential to act as a neuroprotective agent and for its potential to act as a modulator of cellular signaling pathways.
Mécanisme D'action
The mechanism of action of 5-(Cyclopropylmethoxy)-2-isopropoxybenzoic acid is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes involved in cell signaling pathways. It is also believed that the compound acts as an antioxidant, which can help to reduce the damage caused by free radicals. In addition, 5-(Cyclopropylmethoxy)-2-isopropoxybenzoic acid has also been found to interact with certain proteins involved in the regulation of cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(Cyclopropylmethoxy)-2-isopropoxybenzoic acid are not yet fully understood. However, studies have shown that the compound has the potential to inhibit the growth of certain types of cancer cells, as well as to act as an antioxidant. In addition, the compound has also been found to act as an anti-inflammatory agent and to reduce the risk of cardiovascular diseases. It has also been found to act as a neuroprotective agent and to modulate cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(Cyclopropylmethoxy)-2-isopropoxybenzoic acid in laboratory experiments include its relatively low cost and its relatively low toxicity. In addition, the compound is relatively stable and can be stored for long periods of time. However, there are also some limitations to using 5-(Cyclopropylmethoxy)-2-isopropoxybenzoic acid in laboratory experiments. For example, the compound is not very soluble in water, which can make it difficult to use in certain types of experiments. In addition, the compound has not yet been extensively studied and its effects are not yet fully understood.
Orientations Futures
There are several potential future directions for the use of 5-(Cyclopropylmethoxy)-2-isopropoxybenzoic acid in the medical and scientific fields. For example, further research could be conducted to better understand the compound’s mechanism of action and its effects on different types of cells. In addition, the compound could be tested in animal models to further evaluate its potential uses in the medical field. Furthermore, the compound could be further evaluated for its potential to act as an antioxidant, anti-inflammatory agent, and neuroprotective agent. Finally, the compound could be tested in clinical trials to further evaluate its potential uses in the medical field.
Propriétés
IUPAC Name |
5-(cyclopropylmethoxy)-2-propan-2-yloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-9(2)18-13-6-5-11(7-12(13)14(15)16)17-8-10-3-4-10/h5-7,9-10H,3-4,8H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXNEEPVYDNESX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)OCC2CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Cyclopropylmethoxy)-2-isopropoxybenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1467778.png)
